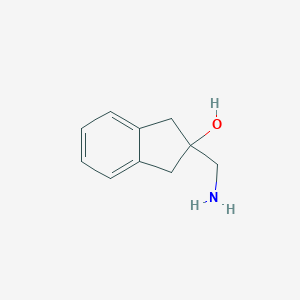
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol is an organic compound that features a bicyclic structure with an amino group and a hydroxyl group attached to the indane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-(aminomethyl)-2,3-dihydro-1H-indene using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding indene derivative. This process can be optimized by using specific catalysts and reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(aminomethyl)-2,3-dihydro-1H-indanone.
Reduction: Formation of 2-(aminomethyl)-2,3-dihydro-1H-indane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(aminomethyl)-2,3-dihydro-1H-indene
- 2-(aminomethyl)-2,3-dihydro-1H-indanone
- 2-(aminomethyl)-2,3-dihydro-1H-indane
Uniqueness
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the indane framework
生物活性
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol is an organic compound featuring both an indane framework and functional groups that have garnered interest in medicinal chemistry. Its unique structure, which includes an amino group and a hydroxyl group, allows for various biological interactions and potential therapeutic applications.
The compound can undergo several chemical reactions, making it versatile for synthetic applications:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction : It can be reduced to yield saturated derivatives, particularly at the indane ring.
- Substitution : The aminomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
- Electrostatic Interactions : The compound's polar functional groups facilitate electrostatic interactions with enzymes and receptors, potentially modulating their activity .
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
Antimicrobial Activity
Studies have explored its potential as an antimicrobial agent. Its indane structure is common in bioactive molecules, and derivatives have shown promising antibacterial properties. For instance, related compounds have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest significant antibacterial potential .
Neuroprotective Effects
Research on indanone derivatives has suggested that compounds similar to this compound may inhibit cholinesterases (AChE and BuChE), which are implicated in neurodegenerative diseases like Alzheimer's. Some derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects on enzyme activity .
Anticancer Potential
Preliminary studies indicate that this compound could serve as a precursor for anticancer agents. Its structure allows for modifications that enhance cytotoxicity against various cancer cell lines. For example, similar compounds have been reported to induce apoptosis in cancer cells with IC50 values ranging from micromolar to sub-micromolar concentrations .
Case Studies
- Antibacterial Evaluation : A series of indane derivatives were synthesized from this compound and tested against Staphylococcus aureus. Compounds showed MIC values between 3.12 and 12.5 µg/mL, indicating significant antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Neuroprotective Screening : Derivatives of the compound were evaluated for their ability to inhibit AChE. Compounds demonstrated IC50 values of 14.8 nM and 18.6 nM against AChE, suggesting potential use in treating Alzheimer’s disease through cholinesterase inhibition .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:
特性
IUPAC Name |
2-(aminomethyl)-1,3-dihydroinden-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIWCFPKUDVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














